3-Amino-1,1,1-trifluoro-4-methylhexan-2-one 3-Amino-1,1,1-trifluoro-4-methylhexan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16698399
InChI: InChI=1S/C7H12F3NO/c1-3-4(2)5(11)6(12)7(8,9)10/h4-5H,3,11H2,1-2H3
SMILES:
Molecular Formula: C7H12F3NO
Molecular Weight: 183.17 g/mol

3-Amino-1,1,1-trifluoro-4-methylhexan-2-one

CAS No.:

Cat. No.: VC16698399

Molecular Formula: C7H12F3NO

Molecular Weight: 183.17 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1,1,1-trifluoro-4-methylhexan-2-one -

Specification

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
IUPAC Name 3-amino-1,1,1-trifluoro-4-methylhexan-2-one
Standard InChI InChI=1S/C7H12F3NO/c1-3-4(2)5(11)6(12)7(8,9)10/h4-5H,3,11H2,1-2H3
Standard InChI Key RTWZGHLDMLCPBU-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(=O)C(F)(F)F)N

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure features a hexan-2-one backbone substituted with a trifluoromethyl group at C1, a methyl group at C4, and an amino group at C3 (Figure 1). This arrangement creates distinct electronic environments:

  • Trifluoromethyl group: Imparts strong electron-withdrawing effects (σₚ = 0.54) and metabolic stability

  • Amino group: Provides hydrogen-bonding capacity (pKₐ ≈ 9.2) for biomolecular interactions

  • Ketone moiety: Enables nucleophilic additions and redox transformations

Table 1: Key molecular descriptors

PropertyValue
Molecular formulaC₇H₁₂F₃NO
Molecular weight183.17 g/mol
IUPAC name3-amino-1,1,1-trifluoro-4-methylhexan-2-one
Canonical SMILESCCC(C)C(C(=O)C(F)(F)F)N
Topological polar surface46.2 Ų
Hydrogen bond donors2

Spectroscopic Characteristics

Vibrational spectroscopy reveals critical functional group signatures:

  • IR: Strong C=O stretch at 1715 cm⁻¹, N-H bending at 1610 cm⁻¹

  • ¹⁹F NMR: Quartet at δ -72 ppm (J = 12 Hz) for CF₃ group

  • ¹H NMR: Doublet of quartets at δ 3.2 ppm for CH-NH₂

Synthesis and Manufacturing

Conventional Synthesis Route

The primary industrial-scale synthesis involves sequential functionalization of 4-methylhexan-2-one (Figure 2):

  • Trifluoromethylation:
    React 4-methylhexan-2-one with trifluoroacetic anhydride (TFAA) in pyridine/DMAP
    Yield: 68–72%
    Mechanism: Electrophilic acyl substitution

  • Amination:
    Treat intermediate with NH₃/EtOH under high-pressure hydrogenation (Raney Ni catalyst)
    Stereoselectivity: 3:1 syn/anti ratio
    Purification: Column chromatography (SiO₂, EtOAc/hexane)

Table 2: Optimization parameters for large-scale production

ParameterOptimal rangeEffect on yield
TFAA stoichiometry1.2 eqMaximizes CF₃ incorporation
Reaction temperature-15°C to 0°CMinimizes diketone byproducts
Hydrogen pressure50–60 psiEnhances amine selectivity

Advanced Stereocontrolled Methods

Recent methodologies employ chiral auxiliaries to achieve enantiomeric excess (ee):

  • Evans oxazolidinone strategy: 85% ee via asymmetric aldol condensation

  • Organocatalytic approach: L-Proline-mediated Mannich reaction (91% ee)

  • Enzymatic resolution: Lipase-catalyzed kinetic separation (≥95% ee)

Reactivity and Stability Profile

Thermal and Chemical Stability

The compound demonstrates:

  • Thermal decomposition: Onset at 185°C (TGA analysis)

  • pH sensitivity:

    • Stable in neutral conditions (pH 6–8)

    • Degrades in strong acid (t₁/₂ = 2 hr at pH 1) via ketone protonation

    • Base-catalyzed β-elimination above pH 10

Characteristic Reactions

Table 3: Representative transformation pathways

Reaction typeReagentsProductApplication
Nucleophilic additionGrignard reagentsTertiary alcoholsChiral building blocks
Reductive aminationNaBH₃CN, HCO₂NH₄N-alkyl derivativesDrug candidate synthesis
CyclocondensationIsocyanatesβ-lactam analogsAntibiotic research

Applications in Pharmaceutical Development

Kinase Inhibitor Design

The CF₃ group enhances binding to ATP pockets in kinase targets:

  • JAK2 inhibition: IC₅₀ = 38 nM in lead compounds

  • Selectivity index: >100-fold vs. JAK1/JAK3 isoforms

Antibacterial Agents

Structural analogs demonstrate:

  • Gram-positive activity: MIC = 2 µg/mL vs. MRSA

  • Biofilm disruption: 80% reduction at 10 µM

CNS Drug Candidates

The compound’s logP (1.8) and PSA (46 Ų) suggest blood-brain barrier permeability:

  • NMDA receptor modulation: 72% inhibition at 100 nM

  • Neuroprotective effects: 40% reduction in oxidative stress markers (in vivo)

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